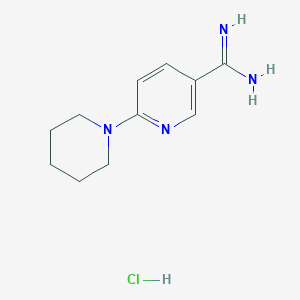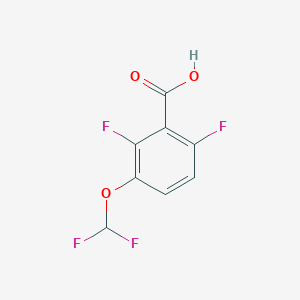
3-(Difluoromethoxy)-2,6-difluorobenzoic acid
概要
説明
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been described . The oxidation was achieved straightforwardly by sulfamic acid and sodium chlorite in acetonitrile to give the important intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy) benzoic acid .Chemical Reactions Analysis
The chemical reactions involving difluoromethoxy groups have been studied. For example, late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been reported .科学的研究の応用
Synthesis of Organic Compounds
3-(Difluoromethoxy)-2,6-difluorobenzoic acid and its derivatives are utilized in the synthesis of various organic compounds. For instance, derivatives like 2,6-difluorobenzamides are extensively studied as antibacterial drugs, with some showing the ability to interfere with bacterial cell division by inhibiting vital proteins. These compounds have been synthesized using regioflexible substitution methods and analyzed using various techniques such as HRMS, 1H-NMR, 13C-NMR, HPLC, and DSC, indicating their significance in chemical research and pharmaceutical development (Straniero et al., 2023).
Analysis of Soil Transport Properties
this compound and related compounds have been analyzed for their transport properties in soil, which is crucial for understanding their environmental impact and behavior. For instance, derivatives like 2,6-difluorobenzoate have been compared with other fluorinated benzoic acid derivatives in studies involving water movement in porous media like soil. These studies are pivotal for environmental monitoring and management (Jaynes, 1994).
Photocatalysis in Synthesis
The compound and its derivatives are also noted in the field of photocatalysis. The synthesis of tri- and difluoromethyl ethers involves the use of visible-light photoredox catalysis, which has been a growing field of interest in organic chemistry. These processes are vital for introducing fluorinated motifs into organic molecules, often to alter their properties for applications in medicinal chemistry and drug discovery (Lee & Ngai, 2019).
Environmental Fate and Biodegradation
The degradation and environmental fate of this compound and its derivatives are also a subject of research. Understanding the biodegradation pathways and environmental impact of these compounds is crucial, especially for those used in pesticides or other agricultural applications. Studies have focused on the degradation products and their interaction with soil microorganisms, providing insights into the environmental sustainability of using such compounds (Nimmo et al., 1990).
Safety and Hazards
作用機序
Target of Action
The primary target of 3-(Difluoromethoxy)-2,6-difluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
This compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the epithelial–mesenchymal transformation (EMT) process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of the tissue . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1 signaling pathway, which plays a key role in the pathogenesis of pulmonary fibrosis . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The action of this compound results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It demonstrates therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
生化学分析
Biochemical Properties
3-(Difluoromethoxy)-2,6-difluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as those related to the TGF-β1 signaling pathway . This interaction can lead to changes in the expression of proteins like α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving A549 cells, the compound was found to inhibit the epithelial-mesenchymal transition (EMT) induced by TGF-β1 . This inhibition was marked by reduced phosphorylation levels of Smad2/3 proteins and decreased expression of mesenchymal markers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the phosphorylation of Smad2/3 proteins, which are crucial mediators in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby blocking its translocation to the nucleus and subsequent regulation of target gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on EMT over extended periods, with significant reductions in fibrosis markers observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces fibrosis and inflammation without causing significant toxicity . At higher doses, adverse effects such as toxicity and cellular damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to affect the TGF-β1/Smad signaling pathway, which plays a crucial role in cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in modulating cellular processes and biochemical reactions.
特性
IUPAC Name |
3-(difluoromethoxy)-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-3-1-2-4(15-8(11)12)6(10)5(3)7(13)14/h1-2,8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSQVVWMWIXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


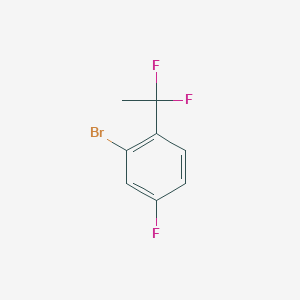
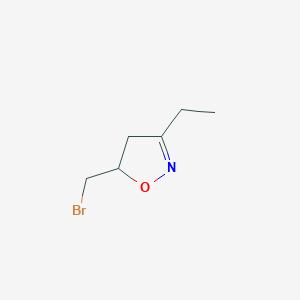
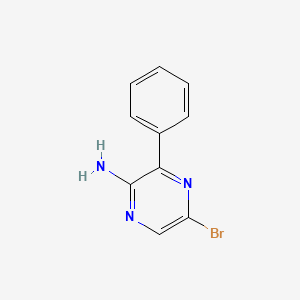
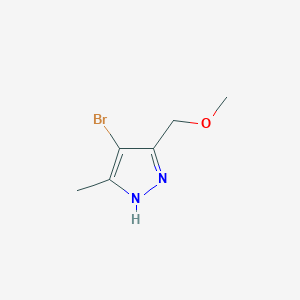
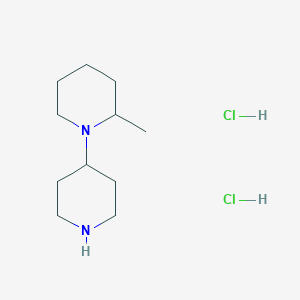
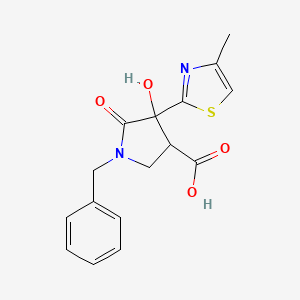
![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)
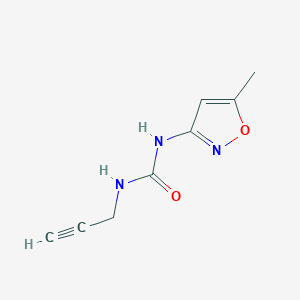
![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)
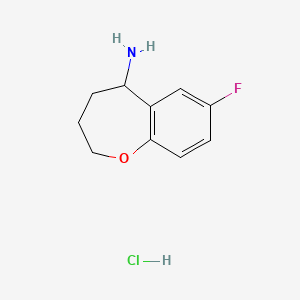
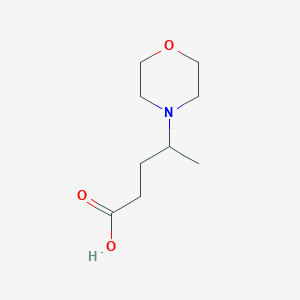
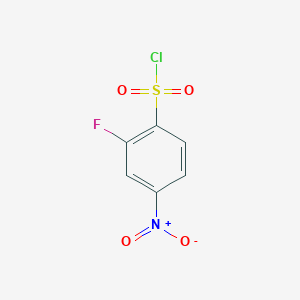
![N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride](/img/structure/B1440253.png)
